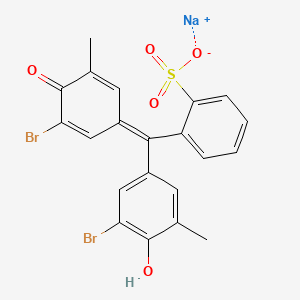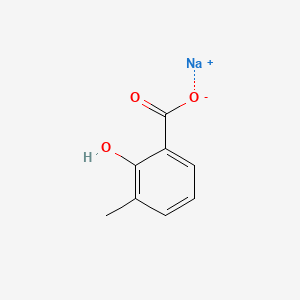
4-(2-Oxo-2-phenylethyl)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzoic acid derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of 2-(2-phenylethyl)benzoic acid was achieved from o-cyanobenzyl chloride via Wittig-Horner reaction, hydrolysis, and hydrogenation with an overall yield of about 64% . Similarly, the synthesis of 4-(4-phenylbutoxy) benzoic acid involved a 4-step reaction using 4-chloro-1-butanol, CHCl_3 as solvent, and AlCl_3 as a catalyst, achieving a yield of over 54% . These methods could potentially be adapted for the synthesis of 4-(2-Oxo-2-phenylethyl)benzoic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of a proton transfer derivative of 4-aminoantipyrine and 2-mercaptobenzoic acid was established using IR, NMR, and mass spectral data, complemented by single-crystal X-ray analysis . Theoretical calculations, such as those performed using B3LYP density functional theory and HF/6-31G(d) methods, can also provide insights into the molecular geometry and electronic structure of these compounds .
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, as observed in the azo-benzoic acids studied . The extent of these equilibria can be influenced by solvent composition and pH. Additionally, the reactivity of these compounds can be explored through their pharmacological properties, as seen in the anti-inflammatory, analgesic, and antipyretic activities of certain benzoic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives, such as partition coefficients and pKa, are important for understanding their behavior in different environments. These properties can be measured experimentally or predicted through computational methods. The thermal stability of these compounds is also of interest, as demonstrated by the good thermal stability of the ion-pair compound formed from 4-aminoantipyrine and 2-mercaptobenzoic acid . The crystal structures of these compounds can reveal supramolecular interactions, such as hydrogen bonding and C-H...π interactions, which contribute to their stability and properties .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
4-(2-Oxo-2-phenylethyl)benzoic acid and its derivatives have been synthesized and studied for various chemical properties and applications. For instance, Chen Fen-er (2012) discussed the synthesis of 2-(2-Phenylethyl)benzoic acid, a related compound, using a Wittig-Horner reaction, highlighting its potential in organic synthesis processes (Chen Fen-er, 2012). Additionally, Guion et al. (1996) explored the preparation of 2-(2-oxo-2-phenylethyl)benzoic acids from dilithiated ortho-toluic acid, indicating the versatility of these compounds in creating new molecular structures (Guion et al., 1996).
Environmental and Biodegradation Studies
In the environmental sector, studies have focused on the degradation pathways of related aromatic compounds. For example, Catelani et al. (1973) identified benzoic acid as a degradation product of 2,3-dihydroxybiphenyl in Pseudomonas putida, demonstrating the microbial biodegradation pathways of similar complex aromatic compounds (Catelani et al., 1973).
Material Science and Polymer Research
The compound has also been used in material science and polymer research. Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a phenol derivative, 4-(4-hydroxybenzylideneamino)benzoic acid, highlighting the potential use of similar compounds in creating new polymers (Kumbul et al., 2015).
Crystal Structure and Luminescence Studies
The crystal structure and luminescence properties of similar compounds have been a focus of research as well. For instance, Fazil et al. (2012) characterized the crystal structure of a related compound,demonstrating its potential in understanding molecular interactions and properties (Fazil et al., 2012). Additionally, Li et al. (2018) explored the luminescent properties of Eu(III)-based metal-organic frameworks (MOFs) using carboxylic acid-functionalized compounds, indicating the usefulness of these compounds in sensing and detection applications (Li et al., 2018).
Catalysis and Oxidation Studies
Research on catalysis and oxidation processes involving related compounds has been prominent as well. For example, Reddy and Manjari (2011) investigated the catalytic oxidation of substituted 4-oxo-4-arylbutanoic acids by bromate in an acid medium, leading to benzoic acids, thus demonstrating the catalytic capabilities of these types of compounds (Reddy & Manjari, 2011).
Pharmacological and Biological Studies
In pharmacology and biology, research has been conducted on the metabolic pathways and biological interactions of related compounds. Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, an antidepressant, finding that it was oxidized to a benzoic acid derivative, showcasing the biological relevance of similar compounds (Hvenegaard et al., 2012).
Propiedades
IUPAC Name |
4-phenacylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)15(17)18/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSKWZULNRWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645371 | |
| Record name | 4-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346623-13-0 | |
| Record name | 4-(2-Oxo-2-phenylethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















